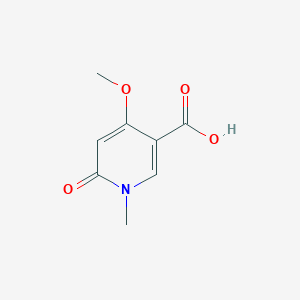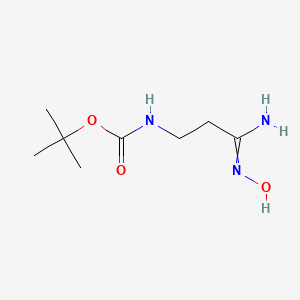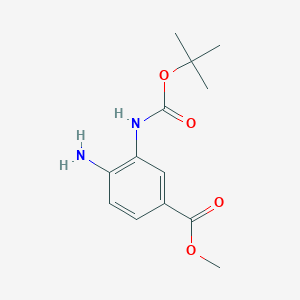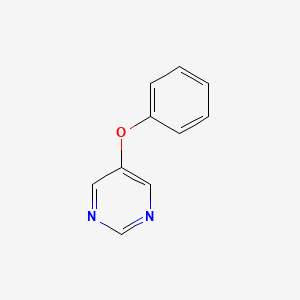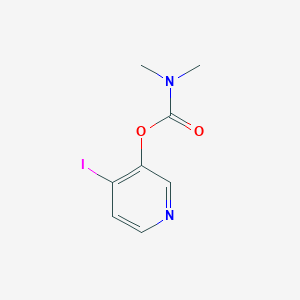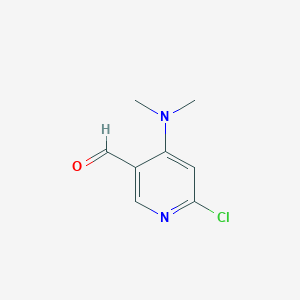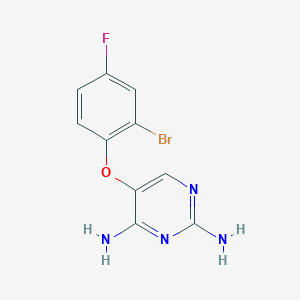amine CAS No. 1499287-01-2](/img/structure/B1459110.png)
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine
Vue d'ensemble
Description
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of phenylmethylamine and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. These interactions may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine can affect neurotransmitter levels in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine has advantages and limitations for lab experiments. One advantage is its potential use in drug development for psychiatric disorders. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential therapeutic effects.
Orientations Futures
There are several future directions for research on [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine. One direction is to further investigate its mechanism of action and potential therapeutic effects for psychiatric disorders. Another direction is to explore its potential use in other areas of medicine, such as pain management. Additionally, more research is needed to fully understand the advantages and limitations of this compound for lab experiments.
In conclusion, [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is a chemical compound that has potential applications in drug development for psychiatric disorders. Its mechanism of action is not fully understood, and more research is needed to fully explore its potential therapeutic effects. Further research is also needed to understand its advantages and limitations for lab experiments and to explore its potential use in other areas of medicine.
Applications De Recherche Scientifique
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine has been studied for its potential applications in drug development. It has been shown to have affinity for certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. This compound has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-4-3-5-9(12)10(8)11/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMHYMUSMMUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)

![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
